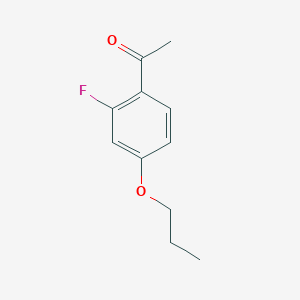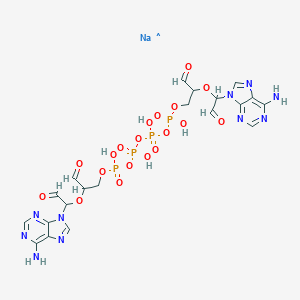
P1,P4-DI(Adenosine-5/') tetraphosphate, periodate oxidized sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
P1,P4-DI(Adenosine-5/') tetraphosphate, periodate oxidized sodium salt, commonly known as Ap4A, is a naturally occurring molecule that is involved in various biological processes. It was first discovered in the late 1960s and has since been the subject of extensive research. Ap4A is a dinucleotide consisting of two adenosine monophosphate (AMP) molecules joined by a pyrophosphate bond.
作用机制
The mechanism of action of Ap4A is complex and not fully understood. It is known to interact with a variety of proteins, including ion channels, enzymes, and transcription factors. Ap4A has been shown to modulate the activity of these proteins by binding to specific sites and inducing conformational changes. It has also been shown to activate certain signaling pathways, such as the MAPK/ERK pathway.
生化和生理效应
Ap4A has been shown to have a variety of biochemical and physiological effects. It has been shown to increase intracellular calcium levels, modulate neurotransmitter release, and regulate ion channel activity. Ap4A has also been shown to induce DNA repair and regulate gene expression. In addition, it has been implicated in the regulation of immune response and inflammation.
实验室实验的优点和局限性
Ap4A has several advantages for lab experiments, including its stability and ease of synthesis. It is also readily available from commercial sources. However, there are some limitations to working with Ap4A. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. In addition, its effects can be cell type-specific, which can complicate experimental design.
未来方向
There are several future directions for Ap4A research. One area of interest is its potential as a therapeutic target. Ap4A has been shown to be involved in various disease processes, including cancer and cardiovascular disease. Identifying specific targets for Ap4A modulation could lead to the development of novel therapies. Another area of interest is its potential as a diagnostic marker. Ap4A levels have been shown to be altered in certain disease states, suggesting that it could be used as a biomarker for disease diagnosis. Finally, further research is needed to fully understand the mechanism of action of Ap4A and its effects on different cell types and tissues. This could lead to a more complete understanding of its role in various biological processes.
合成方法
Ap4A can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of adenosine monophosphate with periodate oxidized sodium salt, while enzymatic synthesis involves the action of specific enzymes that catalyze the formation of Ap4A from P1,P4-DI(Adenosine-5/') tetraphosphate, periodate oxidized sodium salt. The enzymatic synthesis of Ap4A is more commonly used in research due to its higher yield and specificity.
科学研究应用
Ap4A has been shown to be involved in various biological processes, including cell signaling, DNA repair, and immune response. It has also been implicated in the regulation of ion channels and neurotransmitter release. Ap4A has been studied in a variety of contexts, including cancer research, cardiovascular disease, and neurodegenerative disorders. Its potential as a therapeutic target or diagnostic marker is currently being explored.
属性
CAS 编号 |
112968-03-3 |
|---|---|
产品名称 |
P1,P4-DI(Adenosine-5/') tetraphosphate, periodate oxidized sodium salt |
分子式 |
C20H24N10NaO19P4 |
分子量 |
855.3 g/mol |
InChI |
InChI=1S/C20H24N10O19P4.Na/c21-17-15-19(25-7-23-17)29(9-27-15)13(3-33)45-11(1-31)5-43-50(35,36)47-52(39,40)49-53(41,42)48-51(37,38)44-6-12(2-32)46-14(4-34)30-10-28-16-18(22)24-8-26-20(16)30;/h1-4,7-14H,5-6H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H2,21,23,25)(H2,22,24,26); |
InChI 键 |
HIWCMWPDMKCOGN-UHFFFAOYSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC(C=O)OC(C=O)N3C=NC4=C(N=CN=C43)N)C=O)N.[Na] |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC(C=O)OC(C=O)N3C=NC4=C(N=CN=C43)N)C=O)N.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





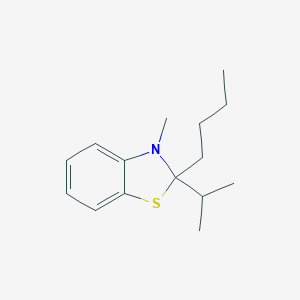
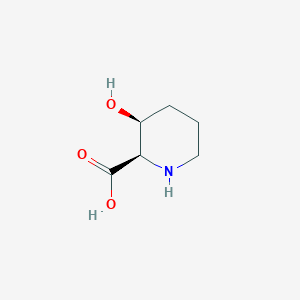
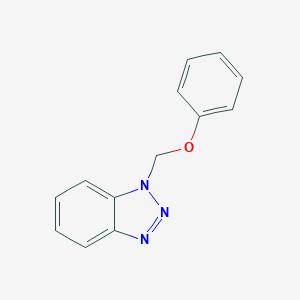
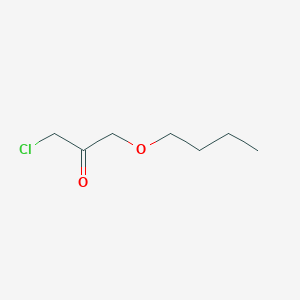
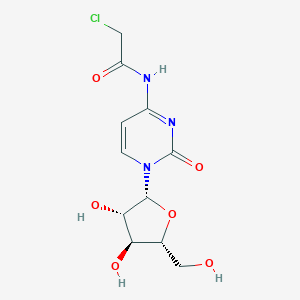
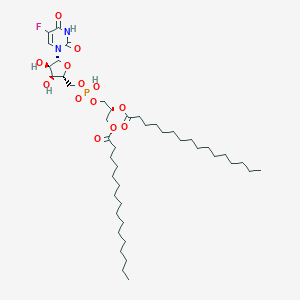
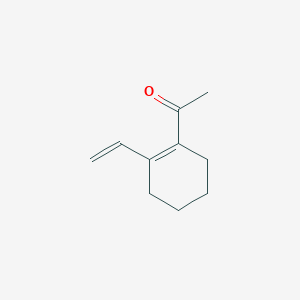
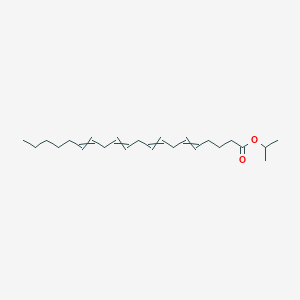
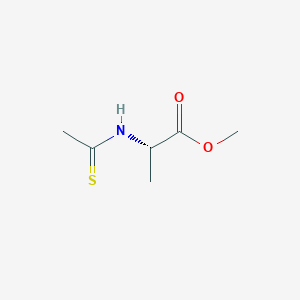
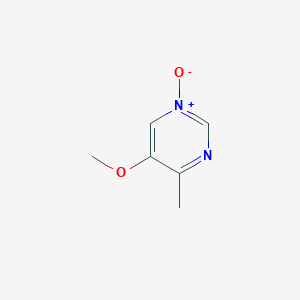
![7-(Chloromethyl)-3-methylthieno[2,3-c]pyridine](/img/structure/B39056.png)
